3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one
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Overview
Description
3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of oxirane (epoxide) groups and a benzofuran core, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one typically involves the reaction of 4-(oxiran-2-ylmethoxy)benzaldehyde with 2-benzofuran-1(3H)-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one undergoes various chemical reactions, including:
Oxidation: The epoxide groups can be oxidized to form diols.
Reduction: Reduction reactions can convert the epoxide groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the epoxide ring is opened by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like ammonia or thiols for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one involves the interaction of its epoxide groups with various molecular targets. The epoxide groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can affect various cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Bisphenol F diglycidyl ether: Another compound with epoxide groups and a similar structure.
Bis(2-methoxy-4-(oxiran-2-ylmethyl)phenyl)isophthalate: A related compound with similar reactivity and applications.
Uniqueness
What sets 3,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}-2-benzofuran-1(3H)-one apart is its unique combination of a benzofuran core and epoxide groups, which confer distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring specific chemical functionalities and reactivity .
Properties
CAS No. |
41186-95-2 |
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Molecular Formula |
C26H22O6 |
Molecular Weight |
430.4 g/mol |
IUPAC Name |
3,3-bis[4-(oxiran-2-ylmethoxy)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C26H22O6/c27-25-23-3-1-2-4-24(23)26(32-25,17-5-9-19(10-6-17)28-13-21-15-30-21)18-7-11-20(12-8-18)29-14-22-16-31-22/h1-12,21-22H,13-16H2 |
InChI Key |
FMBOLVRLEGQXQO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C(=O)O3)C5=CC=C(C=C5)OCC6CO6 |
Origin of Product |
United States |
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